(R,S)-Norcotinine N-Oxide
CAS No.: 101708-63-8
VCID: VC0196153
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | (R,S)-Norcotinine N-Oxide is not explicitly detailed in the provided search results, but information on similar compounds can be extrapolated. Nicotine N-oxide, with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol, is created through the oxidation of the pyridine nitrogen of (S)-nicotine . It has been found in Nicotiana tabacum . Cotinine N-oxide (C10H12N2O2), a minor metabolite of nicotine, forms through nicotine metabolism in smokers . Less than 5% of a nicotine dose becomes cotinine N-oxide, which can be reduced back to the parent amine in vivo . Cotinine N-oxide, also known as 3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate, has a molecular weight of 192.2145 . The principal sources of nicotine exposure are through tobacco use, nicotine-containing gum, and nicotine replacement therapies . Nicotine, an amine with pyridine and pyrrolidine rings, easily crosses biological membranes and the blood-brain barrier and is metabolized in the liver into metabolites such as cotinine N-oxide . Nicotine affects biological functions, including gene expression, hormone secretion, and enzyme activities . Norcotinine N-oxide, with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, is related to cotinine . Additional information on research assistant skills and resume formats is available, but not directly relevant to the chemical compound itself . A strong research assistant resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . |
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CAS No. | 101708-63-8 |
Product Name | (R,S)-Norcotinine N-Oxide |
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12) |
Standard InChIKey | QLOVMRAJVDCTAF-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] |
Canonical SMILES | C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] |
Purity | > 95% |
Synonyms | 5-(1-Oxido-3-pyridinyl)-2-pyrrolidinone; (+/-)-5-(3-Pyridinyl)-2-pyrrolidinone N-Oxide |
PubChem Compound | 23273682 |
Last Modified | Feb 18 2024 |
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